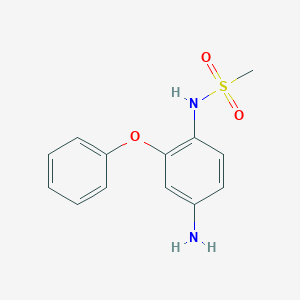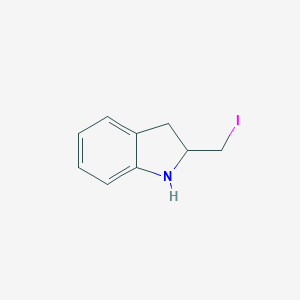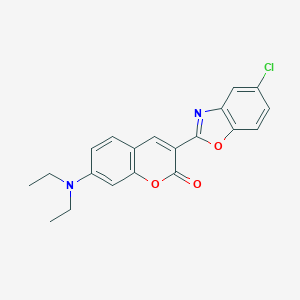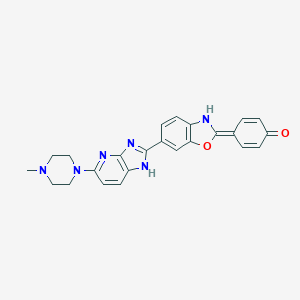
4-(5-(5-(4-Methyl-1-piperazinyl)-1H-imidazo(4,5-b)pyridin-2-yl)-2-benzoxazolyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(5-(4-Methyl-1-piperazinyl)-1H-imidazo(4,5-b)pyridin-2-yl)-2-benzoxazolyl)phenol is a chemical compound that has attracted significant scientific research attention due to its potential applications in various fields. This compound is commonly referred to as MPIP or MPIP-OH and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Wirkmechanismus
MPIP-OH acts as a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, MPIP-OH can disrupt various cellular pathways and induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
MPIP-OH has been shown to have various biochemical and physiological effects, including inhibiting the growth of cancer cells, inducing apoptosis, and reducing inflammation. In addition, MPIP-OH has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MPIP-OH has several advantages for lab experiments, including its high purity, stability, and specificity for CK2 inhibition. However, MPIP-OH also has limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on MPIP-OH. One area of interest is the development of MPIP-OH analogs with improved potency and selectivity for CK2 inhibition. Another area of interest is the study of MPIP-OH in combination with other cancer therapies to improve treatment outcomes. Additionally, further research is needed to explore the potential applications of MPIP-OH in neuroscience and infectious diseases.
Synthesemethoden
The synthesis of MPIP-OH involves the reaction of 2-(2-aminobenzoxazol-5-yl)-5-(4-methylpiperazin-1-yl)-1H-imidazo[4,5-b]pyridine with phenol in the presence of a catalyst. This process yields MPIP-OH as a white crystalline solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
MPIP-OH has been studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, MPIP-OH has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, MPIP-OH has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, MPIP-OH has been shown to have antiviral and antibacterial properties.
Eigenschaften
CAS-Nummer |
126898-32-6 |
|---|---|
Produktname |
4-(5-(5-(4-Methyl-1-piperazinyl)-1H-imidazo(4,5-b)pyridin-2-yl)-2-benzoxazolyl)phenol |
Molekularformel |
C24H22N6O2 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
4-[6-[5-(4-methylpiperazin-1-yl)-1H-imidazo[4,5-b]pyridin-2-yl]-1,3-benzoxazol-2-yl]phenol |
InChI |
InChI=1S/C24H22N6O2/c1-29-10-12-30(13-11-29)21-9-8-19-23(27-21)28-22(25-19)16-4-7-18-20(14-16)32-24(26-18)15-2-5-17(31)6-3-15/h2-9,14,31H,10-13H2,1H3,(H,25,27,28) |
InChI-Schlüssel |
FGAQBVDXWVFLKM-UHFFFAOYSA-N |
Isomerische SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=CC5=C(C=C4)NC(=C6C=CC(=O)C=C6)O5 |
SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=CC5=C(C=C4)N=C(O5)C6=CC=C(C=C6)O |
Kanonische SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=CC5=C(C=C4)NC(=C6C=CC(=O)C=C6)O5 |
Synonyme |
4-(5-(5-(4-methyl-1-piperazinyl)-1H-imidazo(4,5-b)pyridin-2-yl)-2-benzoxazolyl)phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



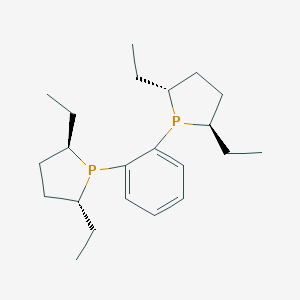


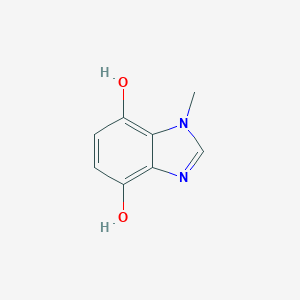
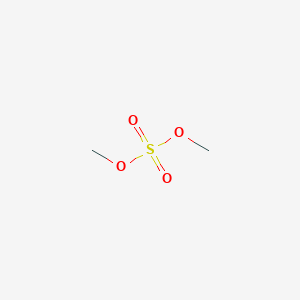

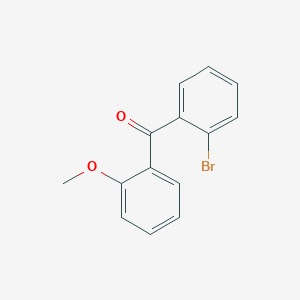


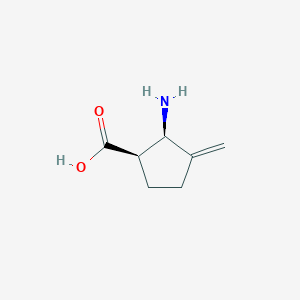
![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)
